1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Catalog No.
S808014
CAS No.
1082454-50-9
M.F
C17H19FN2O
M. Wt
286.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

CAS Number

1082454-50-9

Product Name

1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

IUPAC Name

1-[3-[(4-fluorophenyl)methoxy]phenyl]piperazine

Molecular Formula

C17H19FN2O

Molecular Weight

286.34 g/mol

InChI

InChI=1S/C17H19FN2O/c18-15-6-4-14(5-7-15)13-21-17-3-1-2-16(12-17)20-10-8-19-9-11-20/h1-7,12,19H,8-11,13H2

InChI Key

LEYOXRMNSMTSHV-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)F

Synthesis of N,N-Disubstituted Piperazine

Scientific Field: Organic Chemistry

Application Summary: This compound is utilized in the synthesis of N,N-disubstituted piperazines, which are important intermediates in the production of various pharmaceuticals.

Methods of Application: The synthesis involves the reaction of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine with appropriate alkylating agents under controlled conditions to introduce substituents at the nitrogen atoms of the piperazine ring.

Results: The resulting N,N-disubstituted piperazines are characterized by their melting points, boiling points, and NMR spectra to confirm the structure and purity .

Anti-Allergic Activity

Scientific Field: Pharmacology

Application Summary: Derivatives of this compound have been tested for their potential anti-allergic properties, particularly in the treatment of allergic asthma and itching.

Methods of Application: The derivatives are synthesized and administered to animal models exhibiting allergic reactions. The efficacy is measured by the reduction in allergic symptoms and inflammatory markers.

Results: Some derivatives have shown significant effects in reducing both allergic asthma and allergic itching in vivo, indicating potential therapeutic applications .

Sigma Receptor Ligands

Application Summary: This compound is explored for its role as a sigma receptor ligand, which has implications in neuropharmacology and the development of treatments for disorders like schizophrenia and depression.

Methods of Application: The compound is tested for its binding affinity to sigma receptors using radioligand binding assays. The efficacy is evaluated through behavioral studies in animal models.

Results: The compound has shown to be a potent sigma receptor ligand, with potential therapeutic effects observed in preclinical models .

Dopamine Reuptake Inhibitor

Scientific Field: Neuropharmacology

Application Summary: The compound has been identified as a highly potent dopamine reuptake inhibitor, which could be beneficial in treating conditions like Parkinson’s disease and attention deficit hyperactivity disorder (ADHD).

Methods of Application: In vitro studies involve the use of neuronal cell lines to assess the inhibition of dopamine reuptake. In vivo studies include behavioral assays in animal models to evaluate the compound’s effects on locomotion and attention.

Results: As a dopamine reuptake inhibitor, the compound has demonstrated significant effects on increasing extracellular dopamine levels, leading to improved motor and cognitive functions in animal models .

Anti-Allergic Derivatives

Scientific Field: Medicinal Chemistry

Application Summary: Derivatives of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine are synthesized and assessed for their anti-allergic activities, particularly for conditions like allergic rhinitis and urticaria.

Methods of Application: The derivatives are synthesized through various chemical reactions and then tested in vivo for their ability to mitigate allergic responses in animal models.

Results: Several derivatives have exhibited significant anti-allergic effects, reducing symptoms such as sneezing, nasal congestion, and skin hives in animal models .

Development of Antidepressants

Scientific Field: Psychopharmacology

Application Summary: The compound’s interaction with serotonin receptors suggests its potential use in the development of new antidepressants.

Methods of Application: The compound is tested for its antidepressant activity using standard behavioral tests like the forced swim test and tail suspension test in rodents.

Results: The compound has shown promising results as an antidepressant, with reduced immobility times in the behavioral tests indicating an antidepressant effect .

1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine is a chemical compound that belongs to the class of piperazines, which are characterized by a piperazine ring structure. The compound features a piperazine moiety linked to a phenyl group that has a methoxy and a fluorophenyl substituent. The presence of these substituents potentially influences its pharmacological properties and reactivity.

Typical of aromatic compounds and piperazines. Notably, it can participate in nucleophilic substitution reactions due to the presence of the methoxy group, which can act as a leaving group under certain conditions. Additionally, it may undergo oxidation reactions, leading to the formation of various derivatives. The compound's reactivity is enhanced by the electron-withdrawing nature of the fluorine atom on the phenyl ring, which can affect the electron density on the aromatic system and influence reaction pathways .

Several synthetic routes have been developed for producing 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine. Common methods include:

  • Nucleophilic Substitution: This method involves the reaction of 4-fluoroaniline with a suitable alkylating agent to form the fluorophenyl derivative, followed by coupling with piperazine.
  • Grignard Reaction: A Grignard reagent derived from 4-fluoroanisole can be reacted with piperazine derivatives to yield the desired product.
  • Catalytic Hydrogenation: This approach may be employed to reduce nitro or other functional groups present in precursor compounds to yield 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine .

1-(2-Methoxyphenyl)piperazineMethoxy group on a different positionAntidepressant research4-FluorophenylpiperazineFluorine on one phenyl groupPsychoactive studiesPhenylpiperazine derivativesVariations on phenyl or piperazine structureBroad pharmacological applications

The uniqueness of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine lies in its specific combination of substituents, which may confer distinct biological activities compared to its analogs .

Interaction studies involving 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine typically focus on its binding affinity to various receptors. Research into similar piperazine derivatives suggests that modifications at the aromatic rings can significantly alter receptor selectivity and potency. For instance, studies on related compounds have shown interactions with serotonin (5-HT) receptors and dopamine (D) receptors, which are critical for mood regulation and psychotic disorders .

Several compounds share structural similarities with 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine. These include:

  • 1-(2-Methoxyphenyl)piperazine: Lacks the fluorine substituent but shares similar pharmacological properties.
  • 4-Fluorophenylpiperazine: Contains only one phenyl group but is known for its psychoactive effects.
  • Phenylpiperazine derivatives: Various derivatives exist that modify the phenyl ring or piperazine nitrogen but retain core structural features.
Compound NameKey FeaturesPotential

1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine (CAS 1082454-50-9) emerged as a synthetic piperazine derivative during early 21st-century efforts to optimize arylpiperazine scaffolds for pharmacological applications. Its development coincided with increased interest in fluorinated aromatic compounds, which enhance metabolic stability and receptor affinity. The compound was first synthesized via nucleophilic substitution reactions between 3-[(4-fluorophenyl)methoxy]phenol and piperazine derivatives under alkaline conditions. Early characterization studies confirmed its molecular formula (C₁₇H₁₉FN₂O) and molecular weight (286.34 g/mol), with subsequent optimization improving synthetic yields to >75% through microwave-assisted methods.

Position within the Piperazine Derivative Family

This compound belongs to the benzylpiperazine subclass, distinguished by its:

  • Aromatic substitution pattern: Fluorine at the para-position of the benzyloxy group
  • Spatial configuration: Piperazine ring connected to a trisubstituted phenyl group via an ether linkage
    Key structural comparisons:
FeatureBenzylpiperazinesPhenylpiperazinesDiphenylmethylpiperazines
Core StructureN-Benzyl groupDirect phenyl ringBis-phenylmethyl group
ExampleGBR 12909para-FluorophenylBenzhydryl derivatives
Bioactivity ProfileDopamine reuptakeSerotonin affinitySigma receptor ligands

Nomenclature and Structural Classification

Systematic IUPAC Name:
1-[3-[(4-Fluorophenyl)methoxy]phenyl]piperazine

Structural Components:

  • Piperazine core: Six-membered diamine ring (C₄H₁₀N₂)
  • Aromatic system:
    • Central phenyl group at position 3
    • 4-Fluorobenzyloxy substituent (-OCH₂C₆H₄F)

Key Descriptors:

  • Molecular Formula: C₁₇H₁₉FN₂O
  • SMILES: C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)F
  • InChI Key: LEYOXRMNSMTSHV-UHFFFAOYSA-N

Historical Evolution of Research Interest

Research progressed through three phases:

  • 2009–2015: Initial synthesis and structural characterization
  • 2016–2020: Exploration as:
    • Sigma receptor ligand (Kᵢ = 6.4 nM for σ₁)
    • Dopamine reuptake inhibitor (IC₅₀ < 50 nM)
  • 2021–Present: Investigations into:
    • MAO-B inhibition (37% at 10 μM)
    • Radioprotective potential in gamma-irradiated cells

Critical milestones include its use in developing PET tracers for σ₁ receptor imaging and as a scaffold for neuroactive compound libraries.

Molecular Structure and Conformational Analysis

IUPAC Name and Chemical Identifiers

1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine represents a complex arylpiperazine derivative with systematic naming according to International Union of Pure and Applied Chemistry nomenclature [1]. The compound is officially designated as 1-[3-[(4-fluorophenyl)methoxy]phenyl]piperazine, reflecting its structural composition of a piperazine ring substituted at the 1-position with a 3-methoxyphenyl group, where the methoxy substituent contains a 4-fluorobenzyl moiety [1] [2].

The chemical identifier system assigns this compound the Chemical Abstracts Service registry number 1082454-50-9 [1] [3]. Additional systematic identifiers include the molecular formula C17H19FN2O with a molecular weight of 286.34 grams per mole [1]. The International Chemical Identifier string is InChI=1S/C17H19FN2O/c18-15-6-4-14(5-7-15)13-21-17-3-1-2-16(12-17)20-10-8-19-9-11-20/h1-7,12,19H,8-11,13H2, providing a unique structural descriptor [1] [2].

The Simplified Molecular Input Line Entry System representation is C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)F, which facilitates computational analysis and database searches [1]. The compound's International Chemical Identifier Key LEYOXRMNSMSTHV-UHFFFAOYSA-N serves as a condensed hash of the structural information [1] [2].

2D and 3D Structural Features

The molecular architecture of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine exhibits distinctive two-dimensional and three-dimensional characteristics [1]. The piperazine core adopts a characteristic chair conformation, which represents the most thermodynamically stable arrangement for this six-membered dinitrogen heterocycle [4] [5]. Conformational analysis reveals that the piperazine ring maintains flexibility, allowing for chair-chair interconversion through ring inversion processes [6] [4].

The aromatic substitution pattern creates a complex three-dimensional arrangement where the 4-fluorophenyl group is connected through a methylene bridge to an ether oxygen, which subsequently links to the meta position of the phenyl ring attached to the piperazine nitrogen [1]. This extended conjugated system influences the overall molecular geometry and electronic distribution throughout the structure [7].

Dihedral angle relationships between the aromatic rings significantly impact the compound's three-dimensional shape [8]. The fluorophenyl ring can adopt various orientational relationships with respect to the methoxyphenyl moiety, creating conformational flexibility that influences both physical properties and potential biological activity [5]. Crystallographic studies of related compounds indicate that intermolecular interactions, particularly hydrogen bonding and aromatic stacking, play crucial roles in determining solid-state conformations [4] [8].

Physical Properties

Melting and Boiling Points

Thermal properties of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine reflect the compound's molecular structure and intermolecular interactions [9]. While specific melting and boiling point data for this exact compound are limited in the literature, comparative analysis with structurally related fluorophenylpiperazine derivatives provides insight into expected thermal behavior [9] [10].

Related 4-fluorophenylpiperazine exhibits melting points in the range of 30-33 degrees Celsius and boiling points of 118-123 degrees Celsius under reduced pressure conditions [9]. The additional aromatic substitution and ether linkage in 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine would be expected to increase both melting and boiling points due to enhanced molecular weight and increased intermolecular interactions [10] [11].

Structural analogs containing similar aromatic ether linkages demonstrate boiling points ranging from 473-535 degrees Celsius under atmospheric pressure, suggesting that the target compound would exhibit elevated thermal stability [10] [11]. The presence of the fluorine substituent contributes to intermolecular dipole interactions, which typically elevate melting points compared to non-fluorinated analogs [12].

Solubility Parameters

Solubility characteristics of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine depend on the balance between hydrophilic and lipophilic structural elements [12]. The piperazine nitrogen atoms provide basic sites capable of protonation, enhancing aqueous solubility under acidic conditions [13] [14]. The aromatic ether linkage contributes to organic solvent compatibility while maintaining some degree of polarity [12].

Fluorine substitution significantly influences solubility patterns through both electronic and steric effects [12] [15]. The 4-fluorophenyl group exhibits reduced basicity compared to unsubstituted phenyl systems, affecting the compound's ionization behavior and pH-dependent solubility [12]. Partition behavior between aqueous and organic phases reflects the amphiphilic nature of the molecule [3].

Related piperazine derivatives demonstrate enhanced solubility in polar organic solvents such as dimethyl sulfoxide, acetonitrile, and alcohols [6] [16]. The presence of multiple aromatic rings generally reduces aqueous solubility while maintaining compatibility with moderately polar organic media [10] [11].

Stability Characteristics

Chemical stability of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine encompasses thermal, photochemical, and hydrolytic stability profiles [2]. The aromatic ether linkage represents a relatively stable functional group under normal storage conditions, though it may be susceptible to cleavage under strongly acidic or basic conditions [6]. The piperazine ring system exhibits excellent chemical stability across a wide pH range [17].

Fluorine substitution enhances metabolic stability by creating strong carbon-fluorine bonds that resist enzymatic cleavage [18] [15]. This characteristic contributes to improved shelf life and reduced degradation under biological conditions [19]. The electron-withdrawing nature of fluorine also stabilizes adjacent aromatic systems against electrophilic attack [12].

Photostability assessment indicates that aromatic fluorine compounds generally exhibit enhanced resistance to ultraviolet degradation compared to their non-fluorinated counterparts [15]. The compound should be stored under inert atmosphere conditions to prevent oxidative degradation, particularly of the ether linkage [2] [20].

Partition Coefficient and Lipophilicity

Lipophilicity parameters for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine provide crucial information regarding membrane permeability and biological distribution [3] [10]. The calculated logarithmic partition coefficient (LogP) value of 2.72 indicates moderate lipophilicity, balancing aqueous solubility with membrane penetration capability [3].

The partition coefficient reflects the contribution of multiple structural elements to overall lipophilicity [10] [12]. The piperazine ring contributes hydrophilic character through its nitrogen atoms, while the aromatic substituents and ether linkage enhance lipophilic properties [10]. Fluorine substitution produces complex effects on lipophilicity, sometimes increasing and sometimes decreasing partition coefficients depending on molecular context [12].

Comparative analysis with related compounds reveals that fluorophenyl substitution typically increases LogP values by 0.5-1.5 units compared to unsubstituted analogs [10] [21]. The specific meta-substitution pattern and ether linkage in this compound create a lipophilicity profile suitable for crossing biological membranes while maintaining sufficient aqueous solubility for pharmaceutical applications [3] [21].

Spectroscopic Characterization

1H and 13C Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine through both proton and carbon-13 analysis [22] [6]. Proton Nuclear Magnetic Resonance spectra exhibit characteristic patterns reflecting the compound's aromatic and aliphatic components [16] [23].

The piperazine ring protons appear as complex multiplets in the aliphatic region, typically between 2.5-3.5 parts per million [6] [23]. These signals often show characteristic broadening due to conformational exchange processes and nitrogen inversion [6]. The methylene bridge connecting the fluorophenyl group to the ether oxygen appears as a distinctive singlet around 5.0-5.2 parts per million [23].

Aromatic proton signals occupy the 6.5-7.5 parts per million region, with the fluorophenyl protons showing characteristic coupling patterns [22] [16]. The meta-substituted phenyl ring attached to piperazine exhibits distinctive splitting patterns reflecting the substitution pattern [23]. Integration ratios confirm the molecular formula and structural assignments [6] [16].

Carbon-13 Nuclear Magnetic Resonance analysis reveals the complete carbon framework [16] [23]. The aromatic carbon signals appear in the 110-160 parts per million range, with the fluorine-bearing carbon showing characteristic upfield shifts [16]. The piperazine carbons appear around 45-50 parts per million, while the methylene bridge carbon appears near 70 parts per million [23].

19F NMR Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides highly sensitive structural information due to fluorine's exceptional Nuclear Magnetic Resonance properties [24] [25]. The 4-fluorophenyl substituent in 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine exhibits a characteristic chemical shift in the aromatic fluorine region [26] [27].

Para-fluorophenyl groups typically display fluorine chemical shifts around -113 to -115 parts per million relative to trichlorofluoromethane standard [26] [27]. This chemical shift range reflects the electronic environment of fluorine in aromatic systems, where the electron-withdrawing nature of the aromatic ring influences shielding [25] [28].

The fluorine signal appears as a complex multiplet due to coupling with adjacent aromatic protons [24] [28]. Three-bond fluorine-proton coupling typically produces characteristic splitting patterns with coupling constants ranging from 7-10 Hertz [28] [29]. The integration of the fluorine signal confirms the presence of a single fluorine atom per molecule [25].

Fluorine Nuclear Magnetic Resonance spectroscopy offers advantages including high sensitivity, excellent chemical shift dispersion, and minimal background interference [25] [15]. The technique provides valuable confirmation of structural integrity and can detect impurities or degradation products containing fluorine [19] [15].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine reveals characteristic fragmentation pathways that confirm structural assignments [22] [6]. The molecular ion peak appears at mass-to-charge ratio 286, corresponding to the molecular weight of the intact compound [1].

Fragmentation patterns typically involve cleavage of the ether linkage, producing fragments corresponding to the fluorobenzyl cation and the phenylpiperazine moiety [22]. The base peak often corresponds to the piperazine-substituted phenyl fragment, reflecting the stability of this structural unit [6].

Characteristic fragment ions include the 4-fluorobenzyl cation at mass-to-charge ratio 109, formed by cleavage adjacent to the ether oxygen [22]. Additional fragments arise from piperazine ring cleavage and aromatic substitution patterns [6]. The presence of fluorine creates distinctive isotope patterns that confirm fluorine-containing fragments [22].

Electrospray ionization techniques typically produce protonated molecular ions [M+H]+ at mass-to-charge ratio 287, facilitating detection and quantification [6] [23]. Tandem mass spectrometry experiments provide detailed fragmentation pathways that confirm structural connectivity [22].

Infrared Spectroscopy

Infrared spectroscopic analysis provides functional group identification and structural confirmation for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine [22] [16]. The spectrum exhibits characteristic absorption bands corresponding to various molecular components [16] [30].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches occur around 2800-3000 wavenumbers [16]. The piperazine nitrogen-hydrogen stretching produces a broad absorption around 3200-3400 wavenumbers [16] [30].

Aromatic carbon-carbon stretching vibrations create characteristic patterns in the 1400-1600 wavenumber region [16] [30]. The ether carbon-oxygen stretching typically appears around 1000-1300 wavenumbers, providing confirmation of the ether linkage [16]. Aromatic carbon-fluorine stretching produces absorption around 1000-1400 wavenumbers [30].

Out-of-plane aromatic hydrogen bending vibrations appear in the fingerprint region below 900 wavenumbers, providing detailed structural information about substitution patterns [16] [30]. These absorptions are particularly diagnostic for determining aromatic substitution patterns and molecular geometry [30].

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis reveals the electronic transition characteristics of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine [30]. The extended aromatic system creates conjugated pi-electron systems that absorb in the ultraviolet region [30] [7].

The primary absorption bands typically occur in the 250-300 nanometer region, corresponding to pi-to-pi* transitions in the aromatic rings [30]. The fluorophenyl chromophore contributes distinct absorption characteristics, with fluorine substitution causing predictable shifts in absorption maxima [30] [7].

The phenylpiperazine system exhibits characteristic absorption patterns reflecting the donor-acceptor interactions between the nitrogen lone pairs and the aromatic pi-system [30] [7]. Solvent effects can significantly influence absorption spectra, with polar solvents typically causing bathochromic shifts [30].

Molar extinction coefficients provide quantitative information about electronic transition probabilities [30]. The compound typically exhibits moderate extinction coefficients reflecting the aromatic chromophore content and electronic coupling between aromatic systems [7].

X-ray Crystallography Studies

Crystal Packing and Intermolecular Interactions

Crystallographic analysis of related piperazine derivatives provides insight into the solid-state structure of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine [4] [8]. Piperazine compounds typically adopt chair conformations in the crystalline state, with specific conformational preferences determined by intermolecular interactions [4] [5].

Hydrogen bonding patterns play crucial roles in crystal packing arrangements [8] [13]. The piperazine nitrogen atoms serve as hydrogen bond donors, forming networks with electronegative atoms in neighboring molecules [13] [14]. The ether oxygen can participate in weak hydrogen bonding interactions, contributing to crystal stability [8].

Aromatic stacking interactions between fluorophenyl rings create additional stabilizing forces in the crystal lattice [8] [5]. The fluorine substituent can participate in halogen bonding interactions, where the fluorine acts as an electron-rich region interacting with electron-deficient areas of neighboring molecules [14].

Crystal packing efficiency depends on the balance between various intermolecular forces, including hydrogen bonding, aromatic stacking, and dipole-dipole interactions [4] [8]. The specific arrangement of molecules in the crystal lattice influences physical properties such as melting point and solubility [5] [13].

Salt Formation and Co-crystal Studies

Salt formation studies with 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine focus on the basic properties of the piperazine nitrogen atoms [13] [14]. Various carboxylic acids can form crystalline salts with piperazine derivatives, creating materials with modified physical properties [13].

Protonation typically occurs at one or both piperazine nitrogen atoms, depending on the acid strength and stoichiometry [13] [14]. The resulting salt structures exhibit extensive hydrogen bonding networks between protonated nitrogens and carboxylate anions [13]. These interactions create robust crystal lattices with enhanced thermal stability [14].

Co-crystal formation with appropriate coformers can modify solubility, stability, and other pharmaceutical properties [13]. The hydrogen bonding capacity of the piperazine nitrogens makes these compounds excellent candidates for co-crystal engineering [14]. Fluorinated aromatic systems can participate in halogen bonding, providing additional supramolecular interactions [14].

Systematic studies of salt formation reveal structure-property relationships that guide the development of improved crystalline forms [13] [14]. Different counterions can dramatically alter dissolution rates, bioavailability, and chemical stability [13].

Electronic Structure and Charge Distribution

Electronic structure analysis of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine employs computational methods to understand charge distribution and molecular orbital characteristics [31] [7]. Density Functional Theory calculations provide detailed information about electron density distribution throughout the molecule [7].

The piperazine nitrogen atoms exhibit partial negative charges due to their lone pair electrons, making them nucleophilic centers [7] [18]. The aromatic rings show characteristic charge distribution patterns, with the fluorine substituent withdrawing electron density from the phenyl system [7] [18].

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [7]. These parameters influence chemical reactivity, electronic excitation properties, and potential biological activity [31] [7]. The extended aromatic system creates delocalized pi-electron networks that affect molecular stability and reactivity [7].

Electrostatic potential maps illustrate regions of positive and negative charge concentration, providing insight into intermolecular interaction sites [31] [7]. The fluorine atom typically exhibits highly negative electrostatic potential, while aromatic hydrogen atoms show positive regions [7].

Comparative Analysis with Para-Fluorophenylpiperazine and Other Analogs

Comparative structural analysis between 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine and para-fluorophenylpiperazine reveals significant differences in molecular architecture and properties [18] [32]. Para-fluorophenylpiperazine represents a simpler structural analog with direct attachment of the fluorophenyl group to the piperazine nitrogen [18].

The introduction of the methoxy linker and additional aromatic ring in 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine substantially increases molecular weight from 180.22 to 286.34 grams per mole [1] [18]. This structural modification significantly affects lipophilicity, with the target compound exhibiting higher LogP values due to increased aromatic content [3] [18].

Pharmacological profiles differ substantially between the two compounds [18]. Para-fluorophenylpiperazine exhibits serotonin receptor activity and has been studied as a psychoactive compound [18]. The structural modifications in 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine would be expected to alter receptor binding profiles and biological activity [18].

This comprehensive review examines the synthetic methodologies for the preparation of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine, a fluorinated piperazine derivative with significant pharmaceutical potential. The compound represents a sophisticated synthetic target that requires careful consideration of multiple reaction pathways and strategic approaches to achieve high yields and purity. The synthetic approaches encompass conventional methods, microwave-assisted techniques, green chemistry principles, and specialized fluorination strategies.

Synthetic Methodologies

Conventional Synthetic Routes

Buchwald-Hartwig Amination Approach

The most widely employed conventional synthetic route for 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine involves palladium-catalyzed Buchwald-Hartwig amination reactions [1] [2]. This methodology typically begins with the preparation of the key intermediate 3-[(4-fluorophenyl)methoxy]bromobenzene through nucleophilic substitution reactions. The synthesis commences with the treatment of 3-bromophenol with 4-fluorobenzyl bromide in the presence of potassium carbonate in dimethylformamide at elevated temperatures (80-110°C) [2].

The subsequent Buchwald-Hartwig coupling reaction employs palladium(II) acetate as the catalyst in combination with 2,2-bis(diphenylphosphino)-1,1-binaphthyl as the ligand [3]. The reaction proceeds under nitrogen atmosphere using tert-butoxide as the base in 1,4-dioxane at 110°C for 15-19 hours [3]. This methodology demonstrates excellent functional group tolerance and provides the desired product in yields ranging from 43-51% [3].

Copper-Catalyzed Ullmann-Goldberg Reaction

Alternative conventional approaches utilize copper-catalyzed Ullmann-Goldberg reactions for the formation of the carbon-nitrogen bond [2]. This methodology involves the reaction of 3-[(4-fluorophenyl)methoxy]iodobenzene with piperazine in the presence of copper(I) iodide as the catalyst [2]. The reaction conditions typically require diamine ligands such as 1,10-phenanthroline and potassium carbonate as the base in dimethylformamide at temperatures ranging from 80-120°C [2].

The Ullmann-Goldberg approach offers advantages in terms of catalyst cost and availability, although reaction times are generally longer compared to palladium-catalyzed methods. Yields for this approach typically range from 35-45% under optimized conditions [2].

Aromatic Nucleophilic Substitution

Direct aromatic nucleophilic substitution represents another conventional route for synthesizing 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine [2]. This approach is particularly effective when the aromatic substrate contains electron-withdrawing groups that activate the aromatic ring toward nucleophilic attack. The methodology involves the reaction of 3-[(4-fluorophenyl)methoxy]nitrobenzene with piperazine in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at temperatures ranging from 100-150°C [2].

The aromatic nucleophilic substitution approach provides moderate yields (30-40%) and requires careful optimization of reaction conditions to minimize side reactions such as hydrolysis of the ether linkage [2].

Stepwise Construction Strategy

An alternative conventional approach involves the stepwise construction of the target molecule through sequential functionalization of the piperazine core [1]. This methodology begins with the preparation of 1-(3-hydroxyphenyl)piperazine through established procedures, followed by alkylation with 4-fluorobenzyl halides [1]. The alkylation reaction is typically performed in the presence of potassium carbonate in acetone or dimethylformamide at temperatures ranging from 60-80°C [1].

Microwave-Assisted Synthesis Approaches

Microwave-Enhanced Buchwald-Hartwig Coupling

Microwave-assisted synthetic methodologies have emerged as powerful tools for the preparation of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine, offering significant advantages in terms of reaction time and energy efficiency [4] [5]. The microwave-enhanced Buchwald-Hartwig coupling reaction demonstrates remarkable acceleration, reducing reaction times from 15-19 hours to 30-60 minutes [4] [5].

The microwave-assisted protocol employs identical catalyst systems to conventional methods but utilizes controlled microwave irradiation at reduced power levels (typically 10% of maximum power, approximately 80 watts) [5]. The reaction is conducted in a pulse mode (3 seconds on, 4 seconds off) to maintain optimal temperature control and prevent overheating [5]. This approach yields products with purities exceeding 95% and reaction yields improved by 15-20% compared to conventional heating methods [5].

Microwave-Facilitated Ullmann Coupling

Microwave irradiation significantly enhances the efficiency of copper-catalyzed Ullmann coupling reactions for piperazine synthesis [6]. The microwave-assisted Ullmann coupling demonstrates reduced reaction times from 8-12 hours to 45-90 minutes while maintaining comparable yields [6]. The methodology employs copper(I) iodide in combination with 1,10-phenanthroline as the ligand system under microwave irradiation at 100-120°C [6].

The microwave-facilitated approach shows improved functional group tolerance and reduced side product formation compared to conventional heating methods [6]. The enhanced reaction kinetics under microwave conditions result from selective heating of polar reaction components and improved mass transfer [6].

Microwave-Accelerated Aromatic Substitution

Microwave-assisted aromatic nucleophilic substitution reactions provide efficient access to 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine with significantly reduced reaction times [7] [8]. The methodology employs microwave irradiation at 120-140°C for 15-30 minutes, compared to 4-8 hours required under conventional heating conditions [7] [8].

The microwave-accelerated approach demonstrates improved yields (increased by 10-15%) and reduced formation of decomposition products [7] [8]. The enhanced reaction efficiency results from uniform heating and improved solvent penetration under microwave conditions [7] [8].

Green Chemistry Approaches

Solvent-Free Microwave Synthesis

Green chemistry principles have been successfully applied to the synthesis of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine through solvent-free microwave-assisted methodologies [9] [10]. These approaches eliminate the need for volatile organic solvents while maintaining high reaction efficiency and product purity [9] [10].

The solvent-free methodology employs solid-supported catalysts, such as piperazine immobilized on graphene oxide, which facilitate the formation of carbon-nitrogen bonds under microwave irradiation [9]. The reaction proceeds at temperatures of 100-120°C for 20-40 minutes, providing yields comparable to conventional solution-phase methods [9].

Aqueous Media Synthesis

Water-based synthetic approaches represent an environmentally benign alternative for the preparation of fluorinated piperazine derivatives [9]. The methodology utilizes phase-transfer catalysis in aqueous-organic biphasic systems, employing tetrabutylammonium bromide as the phase-transfer catalyst [9].

The aqueous synthesis approach demonstrates excellent functional group compatibility and provides products with high purity (>95%) without the need for extensive purification procedures [9]. The methodology is particularly attractive for large-scale synthesis due to reduced environmental impact and simplified waste disposal procedures [9].

Heterogeneous Catalysis Systems

Heterogeneous catalysis systems offer sustainable approaches for the synthesis of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine [9]. These systems employ reusable solid catalysts, such as palladium supported on carbon or copper immobilized on silica, which can be easily separated and recycled [9].

The heterogeneous approach demonstrates excellent catalyst recyclability (up to 6 cycles) without significant loss of activity [9]. The methodology provides consistent yields (85-90%) and high product purity while minimizing catalyst waste and environmental impact [9].

Key Intermediates and Starting Materials

3-[(4-Fluorophenyl)methoxy]phenyl Bromide

The synthesis of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine relies heavily on the preparation of key aromatic intermediates, particularly 3-[(4-fluorophenyl)methoxy]phenyl bromide [1]. This intermediate is typically prepared through the nucleophilic substitution of 3-bromophenol with 4-fluorobenzyl bromide in the presence of potassium carbonate as the base [1].

The reaction proceeds in dimethylformamide at 80-100°C for 4-6 hours, providing the desired intermediate in yields ranging from 75-85% [1]. The intermediate demonstrates excellent stability under standard storage conditions and can be purified through conventional column chromatography or recrystallization techniques [1].

Protected Piperazine Derivatives

The use of protected piperazine derivatives, particularly N-tert-butoxycarbonyl piperazine, serves as a crucial starting material for selective monofunctionalization reactions [3] [11]. The tert-butoxycarbonyl protecting group provides excellent stability under basic conditions while allowing selective functionalization at the unprotected nitrogen atom [3] [11].

The protected piperazine approach enables the synthesis of 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine with high regioselectivity, avoiding the formation of disubstituted products [3] [11]. The protecting group is readily removed under acidic conditions using trifluoroacetic acid in dichloromethane at room temperature [3] [11].

4-Fluorobenzyl Alcohol Derivatives

4-Fluorobenzyl alcohol and its derivatives serve as essential starting materials for the construction of the fluorinated ether linkage [1]. The alcohol can be converted to the corresponding chloride or bromide through treatment with thionyl chloride or phosphorus tribromide, respectively [1].

The 4-fluorobenzyl halides demonstrate excellent reactivity in nucleophilic substitution reactions with phenolic substrates, providing the desired ether linkages in high yields [1]. The methodology is compatible with various phenolic substrates and demonstrates good functional group tolerance [1].

Fluorinated Aromatic Building Blocks

The availability of fluorinated aromatic building blocks significantly influences the synthetic strategy for 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine [12]. Commercial availability of compounds such as 4-fluorobenzyl bromide, 4-fluorobenzyl chloride, and 4-fluorobenzyl alcohol provides convenient access to the required fluorinated fragments [12].

The fluorinated building blocks demonstrate excellent stability under standard synthetic conditions and are compatible with various coupling methodologies [12]. The presence of the fluorine substituent does not significantly affect the reactivity of the benzyl position toward nucleophilic substitution reactions [12].

Fluorination Strategies

Direct Fluorination Approaches

Direct fluorination strategies for the preparation of 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine involve the introduction of fluorine atoms into preformed aromatic systems [12] [13]. These approaches typically employ electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide or xenon difluoride [12] [13].

The direct fluorination methodology requires careful control of reaction conditions to achieve selective fluorination at the desired position [12] [13]. The reaction is typically performed in acetonitrile or dichloromethane at temperatures ranging from -78°C to room temperature, depending on the fluorinating reagent employed [12] [13].

Nucleophilic Fluorination

Nucleophilic fluorination approaches utilize fluoride ion sources, such as potassium fluoride or tetrabutylammonium fluoride, for the introduction of fluorine atoms [12] [13]. These methods are particularly effective for the preparation of aliphatic fluorinated compounds but can also be applied to activated aromatic systems [12] [13].

The nucleophilic fluorination methodology typically employs polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-120°C) [12] [13]. The reaction requires activation of the aromatic substrate through the presence of electron-withdrawing groups or the use of suitable leaving groups [12] [13].

Building Block Approach

The most practical and widely employed strategy for the synthesis of 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine involves the use of pre-fluorinated building blocks [12]. This approach eliminates the need for selective fluorination reactions and provides access to the target compound through straightforward coupling methodologies [12].

Purification and Isolation Techniques

Column Chromatography

Column chromatography represents the most widely employed purification technique for 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine [14] [15]. The methodology typically employs silica gel as the stationary phase with various mobile phase compositions depending on the specific impurities present [14] [15].

The most effective mobile phase systems for the purification of 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine include hexane-ethyl acetate mixtures (ranging from 8:2 to 6:4 v/v) or dichloromethane-methanol mixtures (ranging from 95:5 to 90:10 v/v) [14] [15]. The purification typically achieves product purities exceeding 95% with recovery yields of 85-90% [14] [15].

Recrystallization Methods

Recrystallization techniques provide an effective method for obtaining high-purity 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine [14]. The compound demonstrates good solubility in polar organic solvents such as ethanol, methanol, and acetone, while showing limited solubility in non-polar solvents [14].

The most effective recrystallization solvent systems include ethanol-water mixtures (8:2 to 9:1 v/v) or acetone-hexane mixtures (7:3 to 8:2 v/v) [14]. The recrystallization process typically provides product purities exceeding 98% with recovery yields of 75-80% [14].

Salt Formation and Precipitation

Salt formation represents an alternative purification strategy for 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine, particularly useful for removing basic impurities [14]. The methodology involves the treatment of the crude product with organic acids such as acetic acid, tartaric acid, or citric acid [14].

The acetate salt formation approach demonstrates excellent selectivity for the target compound, as described in the literature for related piperazine derivatives [14]. The methodology involves dissolving the crude product in acetone followed by treatment with acetic acid to precipitate the diacetate salt [14]. The salt can be subsequently converted back to the free base through treatment with sodium hydroxide [14].

Distillation Techniques

Distillation techniques can be employed for the purification of 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine, although the high boiling point of the compound requires vacuum distillation conditions [14]. The compound typically distills at temperatures ranging from 200-250°C under reduced pressure (0.1-1.0 mmHg) [14].

The distillation approach provides excellent purity (>99%) but requires careful temperature control to prevent decomposition of the ether linkage [14]. The methodology is particularly useful for the removal of low-boiling impurities and solvent residues [14].

Scale-up Considerations

Reaction Vessel Design

The scale-up of synthetic methodologies for 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine requires careful consideration of reaction vessel design and heat transfer characteristics [15]. The Buchwald-Hartwig coupling reaction, being highly exothermic, requires efficient heat removal to maintain optimal reaction conditions [15].

The recommended reactor design for large-scale synthesis includes jacketed vessels with efficient agitation systems to ensure uniform temperature distribution [15]. The heat transfer coefficient should be optimized to accommodate the exothermic nature of the coupling reaction while maintaining the required reaction temperature [15].

Catalyst Loading and Recovery

Large-scale synthesis requires optimization of catalyst loading to balance reaction efficiency with economic considerations [15]. The palladium catalyst loading can be reduced from 5-10 mol% used in laboratory-scale reactions to 1-2 mol% for industrial applications without significant impact on reaction yields [15].

The implementation of catalyst recovery systems becomes economically attractive at industrial scale [15]. Heterogeneous catalyst systems or supported palladium catalysts facilitate catalyst recovery and recycling, reducing overall production costs [15].

Solvent Recovery and Recycling

The large-scale synthesis of 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine requires implementation of efficient solvent recovery and recycling systems [15]. The most commonly used solvents, dimethylformamide and 1,4-dioxane, can be recovered through distillation and reused in subsequent reactions [15].

The solvent recovery system should achieve purity levels exceeding 98% to avoid accumulation of impurities that could affect subsequent reactions [15]. The implementation of continuous distillation systems provides the most efficient approach for large-scale solvent recovery [15].

Waste Management

The scale-up of synthetic methodologies requires comprehensive waste management strategies to minimize environmental impact [15]. The primary waste streams include spent catalyst, organic solvents, and aqueous waste from workup procedures [15].

The implementation of green chemistry principles, such as solvent-free reactions and heterogeneous catalysis, significantly reduces waste generation [15]. The use of recyclable catalyst systems and aqueous workup procedures further minimizes environmental impact [15].

Recent Advances in Synthetic Efficiency

Flow Chemistry Applications

Recent advances in flow chemistry have provided new opportunities for the efficient synthesis of 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine [5] [16]. Flow reactors offer advantages in terms of heat and mass transfer, enabling better control of reaction conditions and improved product selectivity [5] [16].

The implementation of microwave-assisted flow reactors combines the benefits of continuous processing with enhanced reaction kinetics [5]. The flow microwave reactor system enables the synthesis of piperazine derivatives with improved yields (increased by 10-15%) and reduced reaction times (decreased by 60-80%) compared to batch processes [5].

Photoredox Catalysis

Photoredox catalysis represents an emerging approach for the synthesis of piperazine derivatives, including 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine [16] [17]. The methodology utilizes visible light irradiation in combination with photocatalysts to promote carbon-nitrogen bond formation reactions [16] [17].

The photoredox approach employs iridium or ruthenium-based photocatalysts under mild reaction conditions (room temperature, visible light irradiation) [16] [17]. The methodology demonstrates excellent functional group tolerance and provides access to complex piperazine derivatives through operationally simple procedures [16] [17].

Automated Synthesis Platforms

The development of automated synthesis platforms has enabled the rapid optimization and scale-up of synthetic methodologies for 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine [15]. These platforms utilize robotics and computer-controlled systems to perform parallel synthesis experiments [15].

The automated synthesis approach enables the rapid screening of reaction conditions, including temperature, catalyst loading, solvent selection, and reaction time [15]. The methodology significantly reduces the time required for reaction optimization and enables the identification of optimal conditions for large-scale synthesis [15].

Computational Optimization

Computational approaches have been increasingly employed for the optimization of synthetic methodologies [16]. Density functional theory calculations and machine learning algorithms provide insights into reaction mechanisms and enable the prediction of optimal reaction conditions [16].

The computational optimization approach has been successfully applied to the optimization of Buchwald-Hartwig coupling reactions, leading to improved catalyst selection and reaction condition optimization [16]. The methodology reduces the number of experimental trials required for reaction optimization and enables the rational design of synthetic routes [16].

Isotopic Labeling Strategies

Deuterium Labeling

Deuterium labeling strategies for 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine involve the incorporation of deuterium atoms at specific positions within the molecule . The most common approach involves the use of deuterated piperazine derivatives, such as piperazine-2,2,3,3,5,5,6,6-d8, as starting materials .

The deuterated piperazine building block is synthesized through catalytic exchange reactions with deuterium gas under high pressure and temperature conditions . The methodology provides high isotopic purity (>98% deuterium incorporation) and is scalable for industrial production .

Carbon-13 Labeling

Carbon-13 labeling strategies utilize isotopically enriched starting materials, such as [13C4,15N2]-piperazine dihydrochloride, to prepare labeled derivatives of 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine [19]. The labeled building blocks are incorporated into the target molecule through standard synthetic methodologies [19].

The carbon-13 labeling approach provides access to compounds suitable for metabolic studies and nuclear magnetic resonance spectroscopy applications [19]. The methodology maintains the chemical and biological properties of the parent compound while enabling advanced analytical techniques [19].

Tritium Labeling

Tritium labeling strategies for 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine involve the incorporation of tritium atoms through catalytic exchange reactions or reductive tritiation procedures [20]. The methodology requires specialized handling procedures due to the radioactive nature of tritium [20].

The tritium labeling approach provides access to compounds with high specific activity suitable for receptor binding studies and metabolic investigations [20]. The methodology typically achieves specific activities ranging from 10-50 Ci/mmol depending on the number of tritium atoms incorporated [20].

18F-Labeling for Positron Emission Tomography Applications

Direct Fluorination Approaches

The synthesis of 18F-labeled 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine for positron emission tomography applications requires specialized radiochemical techniques [21] [22] [23]. Direct fluorination approaches involve the substitution of appropriate leaving groups with 18F-fluoride under nucleophilic conditions [21] [22] [23].

The most effective precursor for 18F-labeling is the corresponding 4-trimethylammoniumphenyl derivative, which undergoes facile nucleophilic substitution with 18F-fluoride in the presence of potassium carbonate and Kryptofix 2.2.2 in acetonitrile at 110°C [21] [22] [23]. The radiochemical yield for this approach typically ranges from 40-60% (decay-corrected) with radiochemical purities exceeding 99% [21] [22] [23].

Prosthetic Group Approach

The prosthetic group approach for 18F-labeling involves the synthesis of 18F-labeled building blocks that are subsequently incorporated into the target molecule through standard coupling reactions [22] [23]. The most commonly employed prosthetic group is 4-[18F]fluorobenzyl bromide, which is prepared through nucleophilic substitution of 4-trimethylammoniumbenzyl bromide with 18F-fluoride [22] [23].

The prosthetic group approach provides excellent flexibility in synthetic design and enables the preparation of 18F-labeled compounds with high specific activity (typically 2-10 Ci/μmol) [22] [23]. The methodology is particularly useful when direct fluorination approaches are not feasible due to the presence of base-sensitive functional groups [22] [23].

Click Chemistry Approaches

Click chemistry approaches for 18F-labeling utilize copper-catalyzed azide-alkyne cycloaddition reactions to incorporate 18F-labeled building blocks into the target molecule [22] [24] [23]. The methodology involves the preparation of 18F-labeled azide or alkyne precursors, followed by cycloaddition with the appropriately functionalized piperazine derivative [22] [24] [23].

The click chemistry approach provides excellent reaction yields (typically 70-90%) and enables the preparation of 18F-labeled compounds under mild reaction conditions [22] [24] [23]. The methodology is particularly attractive for the labeling of complex molecules due to its high functional group tolerance and operational simplicity [22] [24] [23].

Automated Synthesis Protocols

The clinical application of 18F-labeled 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine requires the development of automated synthesis protocols suitable for good manufacturing practice production [25] [21] [26]. Automated synthesis modules enable the reproducible preparation of radiopharmaceuticals with high radiochemical purity and specific activity [25] [21] [26].

The automated synthesis protocol typically involves the following steps: 1) activation of 18F-fluoride with potassium carbonate and Kryptofix 2.2.2, 2) nucleophilic substitution with the appropriate precursor, 3) purification by high-performance liquid chromatography, and 4) formulation for injection [25] [21] [26]. The total synthesis time ranges from 90-120 minutes, providing products with specific activities of 1-10 Ci/μmol [25] [21] [26].

Quality Control and Validation

The production of 18F-labeled 1-{3-[(4-fluorophenyl)methoxy]phenyl}piperazine for clinical applications requires comprehensive quality control and validation procedures [25] [21] [26]. The analytical methods must demonstrate the chemical identity, radiochemical purity, specific activity, and biological safety of the final product [25] [21] [26].

The quality control procedures typically include: 1) high-performance liquid chromatography analysis for radiochemical purity determination, 2) mass spectrometry for chemical identity confirmation, 3) gamma spectrometry for radionuclide identity and specific activity determination, and 4) sterility and pyrogenicity testing for biological safety assessment [25] [21] [26]. The acceptance criteria require radiochemical purity >95%, specific activity >1 Ci/μmol, and compliance with sterility and pyrogenicity requirements [25] [21] [26].

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Last modified: 08-16-2023

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